1-(2,3-dihydro-1H-indene-4-carbonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(2,3-Dihydro-1H-indene-4-carbonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes an indene moiety, a piperidine ring, and a pyridine group, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-indene-4-carbonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
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Formation of the Indene Moiety:
- Starting from commercially available indene, the indene moiety can be synthesized through hydrogenation to form 2,3-dihydro-1H-indene.
- Reaction conditions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and an appropriate solvent such as ethanol.
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Attachment of the Carbonyl Group:
- The 2,3-dihydro-1H-indene is then reacted with a suitable acylating agent, such as acyl chloride, to introduce the carbonyl group at the 4-position.
- Reaction conditions: Acyl chloride, anhydrous aluminum chloride (AlCl3) as a catalyst, and a solvent like dichloromethane.
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Formation of the Piperidine Ring:
- The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
- Reaction conditions: Formaldehyde, secondary amine (e.g., piperidine), and a ketone in an acidic medium.
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Coupling with Pyridine Group:
- The final step involves coupling the piperidine derivative with a pyridine-3-ylmethylamine to form the desired compound.
- Reaction conditions: Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), in a solvent like DMF (dimethylformamide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1H-indene-4-carbonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as alkyl halides or amines in polar aprotic solvents like DMSO (dimethyl sulfoxide).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
1-(2,3-Dihydro-1H-indene-4-carbonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Studies on its interaction with biological targets can provide insights into its potential therapeutic effects.
Materials Science: Its unique structure can be exploited in the design of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: It can serve as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indene-4-carbonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
- 1-(2,3-Dihydro-1H-indene-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
- 1-(2,3-Dihydro-1H-indene-4-carbonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Comparison:
- Structural Differences: The position of the pyridine ring substitution (2-, 3-, or 4-position) can significantly affect the compound’s properties and biological activity.
- Unique Features: The 3-position substitution in 1-(2,3-dihydro-1H-indene-4-carbonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide may confer unique binding affinities and selectivity towards specific biological targets, distinguishing it from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(2,3-dihydro-1H-indene-4-carbonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21(24-15-16-4-3-11-23-14-16)18-9-12-25(13-10-18)22(27)20-8-2-6-17-5-1-7-19(17)20/h2-4,6,8,11,14,18H,1,5,7,9-10,12-13,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMTYEJAIVUSHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)C(=O)N3CCC(CC3)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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